molecular formula C16H24N2O4 B1603355 N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine CAS No. 883554-89-0

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

Cat. No. B1603355
CAS RN: 883554-89-0
M. Wt: 308.37 g/mol
InChI Key: TVLPWCLUVPDFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine (CAS 883554-89-0) is a compound used in organic synthesis. It is also known as tert-Butyl N-(3-aminophenyl)-N-[(tert-butoxy)carbonyl]carbamate . The Boc (tert-butoxycarbonyl) group is commonly used for amine protection due to its stability under various conditions.

Synthesis Analysis

The synthesis of this compound typically involves the reaction of aniline with di-tert-butyldicarbonate (Boc) in the presence of a base. The Boc group is introduced using commercially available Boc anhydride (Boc)₂O under standard basic conditions .

Molecular Structure Analysis

The molecular formula of this compound is C₁₆H₂₄N₂O₄, with a molecular weight of 308.37 g/mol . The Boc group is attached to the amino group of benzene-1,3-diamine.

Chemical Reactions Analysis

This compound can participate in various reactions, including guanylation of aryl amines catalyzed by lanthanum amides and the preparation of dichloroimidazolidine-4,5-dione by reacting with oxalyl chloride .

Scientific Research Applications

Chemical Synthesis and Modification N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine serves as a precursor for a variety of chemical syntheses, illustrating its versatility in organic chemistry. A notable application is its use in the facile N-tert-butoxycarbonylation of amines, which allows for the efficient production of N-tert-butylcarbamates under solvent-free conditions at room temperature, showcasing excellent yields (N. Suryakiran et al., 2006). This reaction highlights the chemical's ability to facilitate modifications of amines, crucial for developing pharmaceuticals and fine chemicals.

Asymmetric Synthesis and Catalysis The compound has also found application in asymmetric synthesis. For instance, it is involved in the synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, leading to high yields and diastereoselectivities (T. P. Tang et al., 2001). These amino alcohols are vital intermediates in the production of various biologically active molecules, highlighting the compound's importance in creating complex, chirally pure substances.

Radical Chemistry and Polymerization In radical chemistry, di-tert-butyl peroxide, closely related to this compound through its tert-butoxy groups, demonstrates the generation of tert-butoxy radicals. These radicals play a significant role in initiating polymerization processes and modifying phenols, indicating the broader applicability of tert-butoxy derivatives in polymer science and material engineering (P. Das et al., 1981).

Ligand Design and Luminescence Moreover, derivatives of this compound are explored in the design of luminescent metal complexes. The structural similarity to terpyridine makes these compounds valuable in creating brightly luminescent metal complexes, which have applications in organic light-emitting diodes (OLEDs) and as cell imaging agents (J. Williams, 2009). This application showcases the intersection of organic chemistry and materials science, leading to innovations in display technologies and biomedical imaging.

Catalysis and Functionalization The influence of tert-butoxy derivatives extends into catalysis, where they contribute to the development of highly active and efficient catalysts for the alkoxycarbonylation of alkenes (Kaiwu Dong et al., 2017). These catalytic processes are foundational in industrial chemistry, enabling the production of esters from alkenes, which are pivotal in synthesizing a wide range of chemicals and materials.

Mechanism of Action

The Boc group protects the amine functionality by rendering it inert toward catalytic hydrogenolysis and resistant to hydrolysis under most basic conditions and nucleophilic reagents .

  • Physical and Chemical Properties Analysis

    • Storage : Store at room temperature (139-141°C)
  • properties

    IUPAC Name

    tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TVLPWCLUVPDFOD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N)C(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70592149
    Record name Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70592149
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    308.37 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    883554-89-0
    Record name Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70592149
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
    Reactant of Route 2
    N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
    Reactant of Route 3
    Reactant of Route 3
    N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
    Reactant of Route 4
    Reactant of Route 4
    N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
    Reactant of Route 5
    Reactant of Route 5
    N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine
    Reactant of Route 6
    Reactant of Route 6
    N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.